Myricetin 3-O-galactoside

Overview

Description

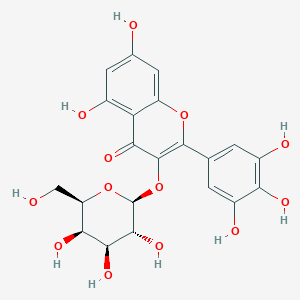

Myricetin 3-galactoside is a naturally occurring flavonoid glycoside, specifically a galactoside derivative of myricetin. Myricetin is a flavonol, a type of flavonoid, which is widely distributed in the plant kingdom. Myricetin 3-galactoside is found in various fruits, vegetables, and beverages such as tea and wine. It is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects .

Mechanism of Action

Target of Action

Myricetin 3-O-galactoside, also known as Myricetin 3-galactoside or Myricetin 3-O-beta-D-galactopyranoside, primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans and is involved in the production of uric acid . This compound also interacts with Tyrosine-protein kinase JAK1 and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform .

Mode of Action

This compound inhibits the activity of xanthine oxidase, thereby reducing lipid peroxidation and scavenging free radicals . This compound also suppresses the activation of CREB and upregulates ERK phosphorylation , which might cause the decreased nuclear levels of MITF .

Biochemical Pathways

The compound’s action on xanthine oxidase affects the purine metabolism pathway, leading to a decrease in uric acid production . By suppressing CREB activation and upregulating ERK phosphorylation, this compound may influence various cellular pathways, including those involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the bioavailability of flavonoids like myricetin can be influenced by factors such as metabolism, absorption, and excretion

Result of Action

The inhibition of xanthine oxidase by this compound can lead to a decrease in uric acid production, potentially offering benefits in conditions like gout . Its antioxidant properties help in combating oxidative stress . Moreover, it has been suggested to be a potential nutraceutical with anti-melanogenic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be particularly beneficial in environments with high oxidative stress . Additionally, the compound is found in many fruits and vegetables, indicating that dietary intake can influence its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Myricetin 3-O-galactoside has been found to inhibit xanthine oxidase (XO) activity, a form of oxidase that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition helps reduce lipid peroxidation and clear free radicals , demonstrating the compound’s antioxidant properties.

Cellular Effects

This compound has been shown to exert various effects on cellular processes. It has been found to suppress inflammatory cytokines, which can help reduce inflammation at the cellular level . Additionally, it has been suggested to interfere with DNA replication pathways, which could potentially control viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, this compound can prevent the formation of uric acid, a byproduct of purine metabolism that can contribute to conditions like gout if produced in excess .

Temporal Effects in Laboratory Settings

As an antioxidant, it can help protect cells from damage caused by free radicals over time .

Dosage Effects in Animal Models

Its parent compound, myricetin, has been shown to have hypoglycemic effects in rats, suggesting that this compound may have similar effects .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway . It is a product of the action of the enzyme flavonol 3-O-galactosyltransferase, which transfers a galactosyl moiety to the 3-OH group of myricetin .

Transport and Distribution

Flavonoids like this compound are generally known to be transported in the body through the bloodstream and can be distributed to various tissues .

Subcellular Localization

Flavonoids like this compound are generally known to be able to cross cell membranes and can be found in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-galactoside can be achieved through enzymatic methods. One such method involves the use of engineered Escherichia coli (E. coli) as a whole-cell biocatalyst. This process involves the expression of specific glycosyltransferase enzymes that facilitate the attachment of a galactose moiety to myricetin .

Industrial Production Methods: Industrial production of myricetin 3-galactoside typically involves the extraction of myricetin from plant sources followed by enzymatic glycosylation. The use of biotechnological approaches, such as the employment of genetically modified microorganisms, has been explored to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Myricetin 3-galactoside undergoes various chemical reactions, including:

Oxidation: Myricetin 3-galactoside can be oxidized to form quinones and other oxidation products.

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing myricetin and galactose.

Substitution: The hydroxyl groups on the myricetin moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be used for hydrolysis.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Hydrolysis: Myricetin and galactose.

Substitution: Various myricetin derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.

Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Medicine: Explored for its potential therapeutic effects in preventing and treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

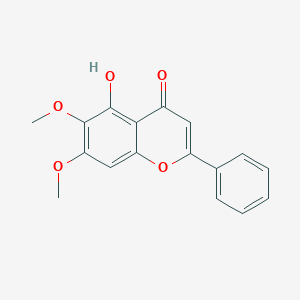

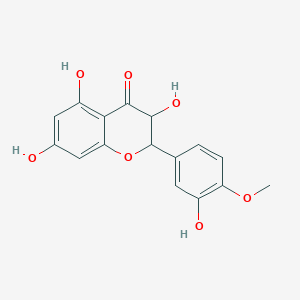

Comparison with Similar Compounds

- Quercetin 3-galactoside

- Kaempferol 3-galactoside

- Myricetin 3-rhamnoside

- Myricetin 3-arabinoside

Properties

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-MGMURXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166087 | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15648-86-9 | |

| Record name | Myricetin 3-O-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricetin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 201 °C | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

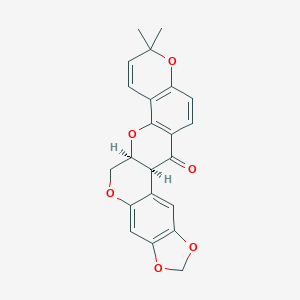

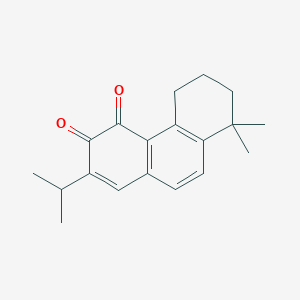

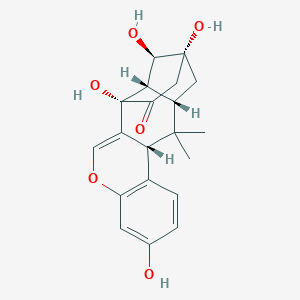

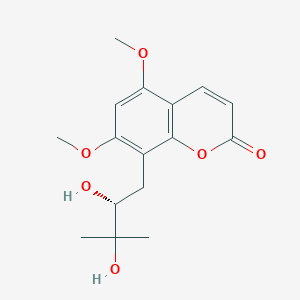

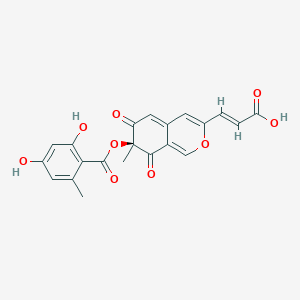

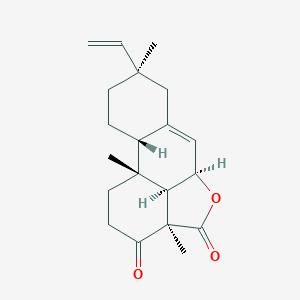

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)